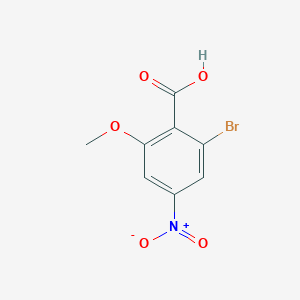

2-Bromo-6-methoxy-4-nitrobenzoic acid

Description

2-Bromo-6-methoxy-4-nitrobenzoic acid: is an organic compound with the molecular formula C8H6BrNO5 and a molecular weight of 276.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and nitro functional groups on the benzene ring. This compound is typically found in a yellow crystalline form and is known for its stability at room temperature .

Properties

IUPAC Name |

2-bromo-6-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-6-3-4(10(13)14)2-5(9)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXNSZRONDOFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxy-4-nitrobenzoic acid generally involves a multi-step process. One common method is the nitration of 2-bromo-6-methoxybenzoic acid using concentrated nitric acid and sulfuric acid as catalysts . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-6-methoxy-4-nitrobenzoic acid may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound . The process is designed to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and nitro groups on the benzene ring make it susceptible to further substitution reactions, such as halogenation or nitration.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Tin and hydrochloric acid.

Coupling: Palladium catalysts and organoboron reagents.

Major Products Formed:

Amino Derivatives: From the reduction of the nitro group.

Substituted Benzoic Acids: From electrophilic aromatic substitution reactions.

Scientific Research Applications

2-Bromo-6-methoxy-4-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

- 2-Bromo-4-nitrobenzoic acid

- 2-Methoxy-4-nitrobenzoic acid

- 2-Bromo-6-methoxynaphthalene

Comparison: 2-Bromo-6-methoxy-4-nitrobenzoic acid is unique due to the combination of bromine, methoxy, and nitro groups on the benzene ring. . Other similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.

Biological Activity

2-Bromo-6-methoxy-4-nitrobenzoic acid is a benzoic acid derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group, which collectively influence its reactivity and interactions with biological targets.

The structural formula of 2-Bromo-6-methoxy-4-nitrobenzoic acid can be represented as follows:

This compound exhibits unique chemical properties due to the combination of functional groups, which can alter its biological activity significantly compared to other benzoic acid derivatives.

Antimicrobial Properties

Research indicates that 2-Bromo-6-methoxy-4-nitrobenzoic acid exhibits antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed in these studies range from 10 µM to 20 µM, indicating a moderate level of potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.0 | |

| A549 | 18.5 |

Anti-inflammatory Effects

The anti-inflammatory potential of 2-Bromo-6-methoxy-4-nitrobenzoic acid has been explored through various assays. It appears to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases.

The biological activity of 2-Bromo-6-methoxy-4-nitrobenzoic acid is believed to stem from its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction within biological systems, generating reactive intermediates that may interact with cellular components, leading to altered signaling pathways.

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes involved in metabolic processes, which may contribute to its anticancer and anti-inflammatory effects. For example, it has been noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

Several case studies have highlighted the efficacy of 2-Bromo-6-methoxy-4-nitrobenzoic acid:

- Study on Anticancer Activity : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and decreased cell viability .

- Anti-inflammatory Study : A recent investigation assessed the impact of this compound on LPS-induced inflammation in macrophages. Results indicated a marked reduction in inflammatory markers, supporting its potential therapeutic application in inflammatory disorders .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of 2-Bromo-6-methoxy-4-nitrobenzoic acid. Potential areas for future study include:

- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance potency and selectivity.

- Combination Therapies : Investigating synergistic effects with existing anticancer or anti-inflammatory drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.